molecular formula C8H6BrClF3N B13320821 2-bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline

2-bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13320821
M. Wt: 288.49 g/mol
InChI Key: VYOKPXSUXFMFPH-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6BrClF3N It is a derivative of aniline, characterized by the presence of bromine, chlorine, and trifluoroethyl groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce different functionalized derivatives.

Scientific Research Applications

2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like bromine, chlorine, and trifluoroethyl enhances its reactivity and ability to form stable complexes with biological molecules. This can lead to inhibition or activation of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline is unique due to the specific combination of bromine, chlorine, and trifluoroethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H6BrClF3N

Molecular Weight

288.49 g/mol

IUPAC Name

2-bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6BrClF3N/c9-6-2-1-5(10)3-7(6)14-4-8(11,12)13/h1-3,14H,4H2

InChI Key

VYOKPXSUXFMFPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NCC(F)(F)F)Br

Origin of Product

United States

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